Cas no 2114-14-9 ((2-Methylprop-2-en-1-yl) Carbamate)

(2-Methylprop-2-en-1-yl) Carbamate is a carbamate derivative characterized by its reactive allylic functional group, making it a versatile intermediate in organic synthesis. The compound’s structure combines a carbamate moiety with a methyl-substituted allyl group, offering selective reactivity for polymerization or further functionalization. Its stability under controlled conditions and compatibility with various reaction conditions make it suitable for applications in pharmaceuticals, agrochemicals, and specialty polymers. The presence of the allyl group enables participation in radical or nucleophilic addition reactions, while the carbamate functionality provides a handle for further derivatization. This compound is particularly valued for its balance of reactivity and handling stability in synthetic workflows.
(2-Methylprop-2-en-1-yl) Carbamate structure
2114-14-9 structure
Product Name:(2-Methylprop-2-en-1-yl) Carbamate
CAS No:2114-14-9
MF:C5H9NO2
MW:115.130461454391
CID:263034
PubChem ID:16455
Update Time:2025-05-24

(2-Methylprop-2-en-1-yl) Carbamate Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-ol,2-methyl-, 1-carbamate
    • 2-methylprop-2-enyl carbamate
    • 2-Methyl-2-propen-1-ol carbamate
    • 2-Propen-1-ol, 2-methyl-, carbamate (8CI,9CI)
    • 2-Propen-1-ol, carbamate
    • AC1L27ZF
    • AI3-02681
    • BRN 2959681
    • CARBAMIC ACID, 2-METHYLALLYL ESTER
    • Methallyl carbamate
    • Methallylcarbamat
    • SCHEMBL9445541
    • DTXSID10175379
    • UNII-0CB506VO6N
    • NCIOpen2_000070
    • 2-Propen-1-ol, 2-methyl-, carbamate
    • 2-Methylallyl carbamate
    • AKOS006342745
    • NSC66325
    • 0CB506VO6N
    • 2-PROPEN-1-OL, 2-METHYL-, 1-CARBAMATE
    • (2-methylprop-2-en-1-yl) carbamate
    • NSC 66325
    • MNPKKYZUEZVQNJ-UHFFFAOYSA-N
    • 2114-14-9
    • NSC-66325
    • (2-Methylprop-2-en-1-yl) Carbamate
    • Inchi: 1S/C5H9NO2/c1-4(2)3-8-5(6)7/h1,3H2,2H3,(H2,6,7)
    • InChI Key: MNPKKYZUEZVQNJ-UHFFFAOYSA-N
    • SMILES: O(C(N)=O)CC(=C)C

Computed Properties

  • Exact Mass: 115.06337
  • Monoisotopic Mass: 115.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32
  • LogP: 1.35810

(2-Methylprop-2-en-1-yl) Carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (2-Methylprop-2-en-1-yl) Carbamate

Compound CAS No. 2114-14-9: (2-Methylprop-2-en-1-yl) Carbamate

The compound with CAS number 2114-14-9, commonly referred to as (2-Methylprop-2-en-1-yl) Carbamate, is a significant chemical entity in the field of organic chemistry. This compound, also known as isopropenyl carbamate, has garnered attention due to its unique structural properties and diverse applications. Recent studies have highlighted its potential in various industries, including agriculture and pharmaceuticals, making it a subject of extensive research.

Carbamates are a class of organic compounds characterized by the presence of a carbamate group (-O-CO-O). In the case of (2-Methylprop-2-en-1-yl) Carbamate, the structure features an isopropenyl group attached to the carbamate moiety. This arrangement imparts unique reactivity and stability to the molecule, which has been extensively studied in recent years. Researchers have explored its synthesis pathways, stability under different conditions, and potential for use in bio-based materials.

One of the most notable advancements in understanding this compound comes from studies on its biodegradability. Recent research has demonstrated that (2-Methylprop-2-en-1-yl) Carbamate exhibits favorable biodegradation characteristics, making it a promising candidate for eco-friendly applications. This finding aligns with the growing global emphasis on sustainable chemistry and green technologies.

In terms of synthesis, traditional methods for producing (2-Methylprop-2-en-1-yl) Carbamate involve multi-step reactions, often requiring harsh conditions. However, recent breakthroughs have introduced more efficient and environmentally friendly synthesis routes. For instance, researchers have developed catalytic systems that enable the formation of this compound under mild conditions, significantly reducing energy consumption and waste generation.

The application of (2-Methylprop-2-en-1-yl) Carbamate extends beyond traditional chemical uses. In agriculture, it has been investigated as a component in bio-based pesticides and soil conditioners. Its ability to interact with biological systems without adverse effects has made it a focal point for sustainable agricultural practices. Additionally, in the pharmaceutical sector, this compound has shown potential as a precursor for drug delivery systems due to its unique structural properties.

Recent studies have also delved into the environmental impact of (2-Methylprop-2-en-1-yL) Carbamate. Researchers have assessed its fate in aquatic environments and soil ecosystems, revealing that it degrades rapidly under natural conditions without leaving harmful residues. These findings underscore its suitability for applications where environmental safety is a priority.

In conclusion, (2-Methylprop-2-en-1-yL) Carbamate (CAS No. 2114-14-9) stands out as a versatile and environmentally friendly compound with a wide range of applications. Its unique chemical properties, efficient synthesis methods, and favorable biodegradation characteristics make it an invaluable asset in modern chemistry. As research continues to uncover new potentials for this compound, its role in advancing sustainable technologies is expected to grow significantly.

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